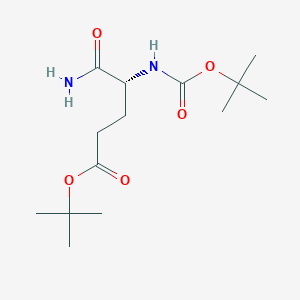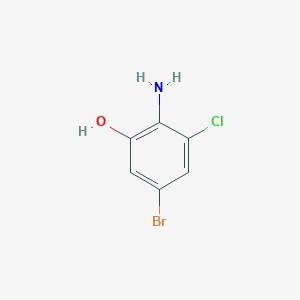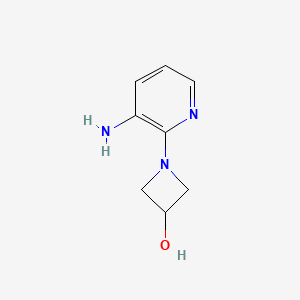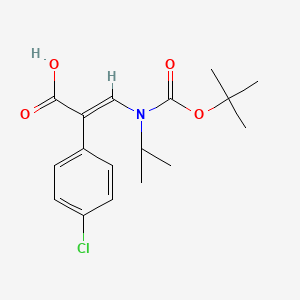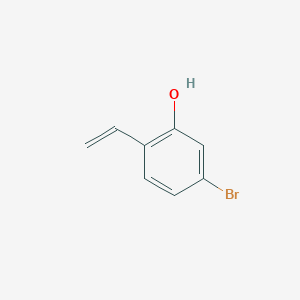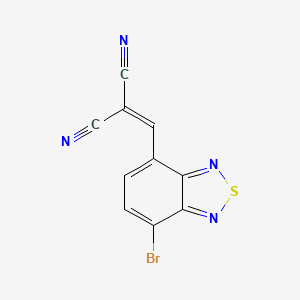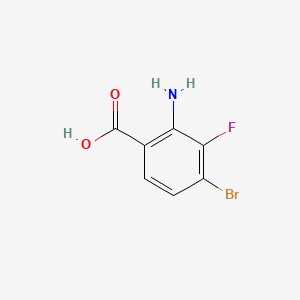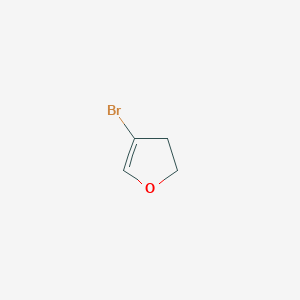
4-Bromo-2,3-dihydrofuran
Descripción general
Descripción
“4-Bromo-2,3-dihydrofuran” is a synthetic organic compound with the molecular formula C4H5BrO . It has a molecular weight of 148.99 g/mol . The IUPAC name for this compound is 4-bromo-2,3-dihydrofuran .
Synthesis Analysis
The first general preparation of 4-bromo-2,3-dihydrofurans has been reported . These non-aromatic heterocycles containing a useful coupling handle are accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols, which are themselves available in just two steps from aromatic and aliphatic aldehydes and ketones .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-dihydrofuran includes a bromine atom attached to the 4th carbon of the furan ring . The InChI string for this compound is InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 . The Canonical SMILES for this compound is C1COC=C1Br .
Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-2,3-dihydrofuran primarily involve the Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols . This reaction is a key step in the synthesis of 4-Bromo-2,3-dihydrofuran .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2,3-dihydrofuran include a molecular weight of 148.99 g/mol . It has an XLogP3-AA value of 1.2 . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 147.95238 g/mol . The topological polar surface area of the compound is 9.2 Ų . The heavy atom count is 6 .
Aplicaciones Científicas De Investigación
Application in Chemical Science
- Specific Scientific Field: Chemical Science
- Summary of the Application: 4-Bromo-2,3-dihydrofuran is used in the preparation of non-aromatic heterocycles . These heterocycles are ubiquitous in nature and widely targeted in synthetic methodology development .
- Methods of Application or Experimental Procedures: The non-aromatic heterocycles containing a useful coupling handle are accessed via Cu-catalyzed intramolecular cyclization of 1,2-dibromohomoallylic alcohols . These alcohols are themselves available in just two steps from aromatic and aliphatic aldehydes and ketones .
- Results or Outcomes: The first general preparation of 4-bromo-2,3-dihydrofurans is reported . Molecular dynamics simulations using the simple substrates and key geometric parameters provide a rationale for the selectivities observed . The synthetic utility of the 4-bromodihydrofurans is also demonstrated .
Application in Dihydronaphthofurans Synthesis
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 4-Bromo-2,3-dihydrofuran can be used in the synthesis of dihydronaphthofurans (DHNs), which are an important class of arene ring-fused furans . These compounds are found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities .
- Methods of Application or Experimental Procedures: The synthesis of dihydronaphthofurans involves various procedures including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, neophyl rearrangement and other reactions under various conditions .
- Results or Outcomes: The synthetic procedures for the preparation of dihydronaphthofurans have been developed over the past decades . These compounds have shown a wide range of biological and pharmacological properties .
Direcciones Futuras
Propiedades
IUPAC Name |
4-bromo-2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO/c5-4-1-2-6-3-4/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIIIRXJHXEIRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-dihydrofuran | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Aminophenyl)-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1380565.png)
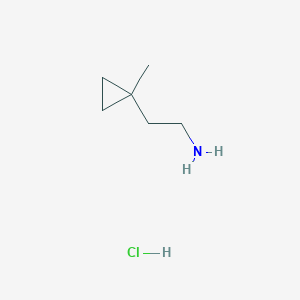
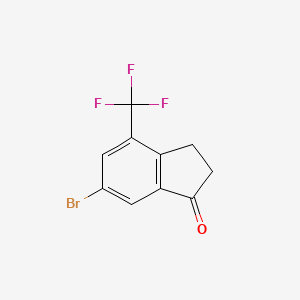
![1H-Pyrazole, 4-iodo-1-[2-(phenylmethoxy)ethyl]-](/img/structure/B1380570.png)
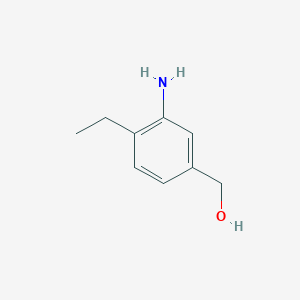
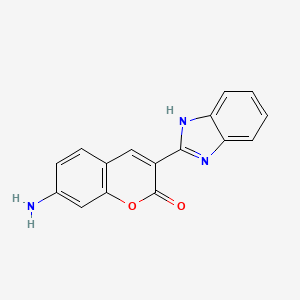
![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
